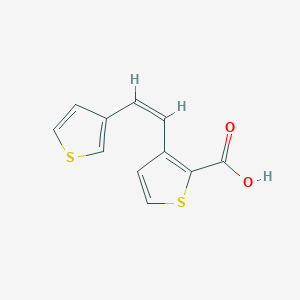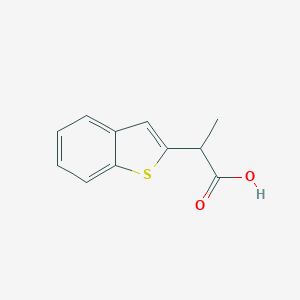![molecular formula C13H11ClO2S B428819 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid](/img/structure/B428819.png)
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a chlorinated thiophene ring via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 2-bromoethylbenzoate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-chlorothiophene-2-carboxylic acid is first converted to its ethyl ester derivative. This intermediate is then subjected to a nucleophilic substitution reaction with 2-bromoethylbenzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene can be reduced to a thiophene without the chlorine substituent.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without chlorine.
Substitution: Thiophene derivatives with various substituents replacing chlorine.
Aplicaciones Científicas De Investigación
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
- Ethyl 2-(5-chlorothiophen-2-yl)acetate
Uniqueness
Compared to similar compounds, 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid is unique due to its benzoic acid moiety, which can impart different chemical and biological properties. The presence of the benzoic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H11ClO2S |
|---|---|
Peso molecular |
266.74g/mol |
Nombre IUPAC |
2-[2-(5-chlorothiophen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-12-8-7-10(17-12)6-5-9-3-1-2-4-11(9)13(15)16/h1-4,7-8H,5-6H2,(H,15,16) |
Clave InChI |
RGGVCVBICZRLTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(S2)Cl)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=CC=C(S2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5-chloro-2-[2-(4-methyl-2-thienyl)vinyl]thiophene](/img/structure/B428745.png)
![6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one](/img/structure/B428746.png)
![2-Bromo-5-chloro-3-[2-(5-methyl-3-thienyl)vinyl]thiophene](/img/structure/B428747.png)

![4-[2-(2-Bromo-5-chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428749.png)
![4-[2-(5-Chloro-2-thienyl)vinyl]-2-methylthiophene](/img/structure/B428750.png)





